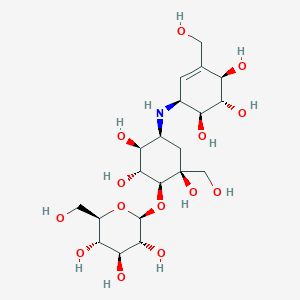
validamycin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
validamycin G is a natural product found in Streptomyces hygroscopicus with data available.
Applications De Recherche Scientifique
Impact on Fungal Pathogens
Research has shown that validamycin G effectively inhibits the growth of fungal pathogens such as Rhizoctonia solani, which causes sheath blight in rice. The compound disrupts the pathogen's glycometabolism and chitin synthesis, leading to decreased viability and pathogenicity .
Effects on Insect Metabolism
In studies involving agricultural pests like Spodoptera litura and Bactrocera dorsalis, this compound has been shown to significantly impair larval growth and development. The compound affects key metabolic pathways, including glycolysis and the tricarboxylic acid cycle (TCA), leading to decreased pupation rates and increased mortality .
Efficacy Against Rice Sheath Blight
A study demonstrated that this compound effectively controls rice sheath blight by inhibiting the growth of Rhizoctonia solani. The compound's application led to significant reductions in disease severity compared to untreated controls .
| Treatment Group | Disease Severity (mm²) | Control Group (mm²) |
|---|---|---|
| This compound | 1565.78 ± 46.53 | 6351.89 ± 40.97 |
Impact on Insect Pests
In experiments with S. litura, this compound treatment resulted in significant inhibition of larval growth and reduced pupation rates. The metabolomic analysis revealed alterations in key metabolites involved in energy production:
| Metabolite | Control Level | This compound Level |
|---|---|---|
| Trehalose | High | Low |
| Glucose | Moderate | Very Low |
| Chitin | Normal | Decreased |
Case Study: Synergistic Effects with Biocontrol Agents
A study explored the synergistic effects of validamycin A combined with the biocontrol fungus Trichoderma asperellum. The results indicated that this combination significantly improved pathogen inhibition compared to either agent used alone .
Case Study: Insecticidal Properties
Another case study focused on the insecticidal properties of validamycin against Bactrocera dorsalis. The compound was injected into larvae, resulting in a marked increase in mortality rates and significant metabolic disruptions .
Propriétés
Numéro CAS |
106054-17-5 |
|---|---|
Formule moléculaire |
C20H35NO14 |
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(1S,2S,4S,5S,6R)-2,5,6-trihydroxy-2-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H35NO14/c22-3-6-1-7(11(26)14(29)10(6)25)21-8-2-20(33,5-24)18(16(31)12(8)27)35-19-17(32)15(30)13(28)9(4-23)34-19/h1,7-19,21-33H,2-5H2/t7-,8-,9+,10+,11-,12-,13+,14-,15-,16+,17+,18-,19-,20-/m0/s1 |
Clé InChI |
FKVLATUQODRNIC-ZFNZPGKVSA-N |
SMILES |
C1C(C(C(C(C1(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC3C=C(C(C(C3O)O)O)CO |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |
SMILES canonique |
C1C(C(C(C(C1(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC3C=C(C(C(C3O)O)O)CO |
Synonymes |
validamycin C validamycin D validamycin E validamycin F validamycin G validamycins |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















